Beta-Amyloid (17-28)
Description
Significance of Beta-Amyloid Peptides in Neurodegenerative Proteinopathies
Neurodegenerative proteinopathies, including Alzheimer's disease, are characterized by the misfolding and aggregation of specific proteins in the brain. bmglabtech.commdpi.com Beta-amyloid (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients, play a central role in the disease's development. wikipedia.org These peptides are derived from the amyloid precursor protein (APP) through cleavage by beta-secretase and gamma-secretase. bmglabtech.comwikipedia.org The accumulation of Aβ, particularly the Aβ42 form, is believed to initiate a cascade of events leading to synaptic dysfunction, neuronal loss, and cognitive decline. bmglabtech.commolbiolcell.org The "amyloid hypothesis" posits that these aggregates are the primary cause of Alzheimer's pathology, making the study of Aβ peptides crucial for developing therapeutic strategies. wikipedia.org
Role of Peptide Fragments in Elucidating Full-Length Protein Mechanisms
To comprehend the complex processes of full-length protein aggregation, researchers often utilize smaller peptide fragments. pnas.orgrsc.org These fragments can reproduce specific interactions and properties of the parent protein while being more manageable for experimental studies. pnas.org By studying these smaller segments, scientists can pinpoint the critical regions responsible for initiating and promoting aggregation. researchgate.netacs.org This approach allows for a more detailed, high-resolution mapping of the interaction sites and the biophysical properties that drive the aggregation process. pnas.orgpnas.org The insights gained from fragment-based research are instrumental in designing molecules that can inhibit or modulate the aggregation of the full-length protein. researchgate.netcapes.gov.br
Specific Research Focus on Beta-Amyloid (17-28) as a Model Fragment
The Beta-Amyloid (17-28) fragment, a segment of the full-length beta-amyloid peptide, has garnered specific attention in protein aggregation research. medchemexpress.commedchemexpress.commoleculardepot.com This particular fragment is considered a core region responsible for the aggregation properties of the entire Aβ peptide. bibliotekanauki.pl Studies have shown that Aβ(17-28) can enhance the aggregation of the full-length Aβ40 peptide, leading to the formation of toxic aggregates. medchemexpress.commedchemexpress.com Its ability to promote aggregation makes it an invaluable model for investigating the molecular drivers of amyloid formation. researchgate.netnih.gov Furthermore, research has demonstrated that antibodies targeting the 17-28 region of Aβ can effectively inhibit its aggregation and associated neurotoxicity, highlighting the therapeutic potential of targeting this specific fragment. nih.govfrontiersin.org
Research Findings on Beta-Amyloid (17-28)
Detailed studies have provided significant insights into the role and behavior of the Beta-Amyloid (17-28) fragment.
| Research Area | Key Findings | References |
| Aggregation Enhancement | Co-incubation of Aβ(17-28) with full-length Aβ(1-40) enhances the aggregation of the latter. | researchgate.netcapes.gov.brnih.gov |
| Structural Importance | The region containing residues 17-20 is critical for promoting the aggregation of full-length Aβ. | researchgate.netcapes.gov.brnih.gov |
| Toxicity | The enhanced aggregation induced by fragments like Aβ(17-28) can lead to the formation of toxic oligomers and protofibrils. | researchgate.netcapes.gov.brnih.gov |
| Therapeutic Target | Antibodies and single-chain variable fragments (scFv's) that bind to the 17-28 region can inhibit Aβ aggregation and prevent its neurotoxic effects. | nih.govfrontiersin.org |
Properties
Molecular Weight |
1325.5 |
|---|---|
sequence |
LVFFAEDVGSNK |
Origin of Product |
United States |
Aggregation and Fibrillogenesis Mechanisms Involving Beta Amyloid 17 28
Nucleation and Elongation Phases of Beta-Amyloid (17-28) Aggregation
The self-assembly of amyloid peptides is a complex process generally understood through the model of nucleated polymerization. This process begins with a thermodynamically unfavorable nucleation phase (lag phase), where soluble monomers oligomerize to form an unstable nucleus. Once a critical nucleus size is reached, the process enters a rapid elongation phase, where the nucleus acts as a template for the sequential addition of more monomers, leading to the growth of protofibrils and mature fibrils. frontiersin.orgfrontiersin.org
The aggregation of amyloid peptides is a thermodynamically driven process, where the final fibrillar state represents a highly stable, low-energy conformation. frontiersin.orgmdpi.com The journey to this state, however, requires overcoming a significant energy barrier to form the initial nucleus. mdpi.com The kinetics of this process are often described by a sigmoidal curve, characterized by the lag time for nucleation, a rapid growth phase (elongation), and a final plateau where the pool of available monomers is depleted. frontiersin.org
While specific thermodynamic parameters for the self-assembly of the Aβ(17-28) fragment are not extensively documented, studies on closely related fragments and full-length Aβ provide critical insights. The aggregation process is governed by a free energy landscape, and the dimerization of monomers represents a significant initial reduction in the system's free energy. mdpi.com Research on the Aβ(12-28) peptide, which contains the 17-28 sequence, reveals that surfaces can dramatically alter aggregation kinetics. On a suitable surface, the nucleation stage can be bypassed, leading to rapid, diffusion-limited aggregation and protofibril formation at concentrations far below what is required for nucleation in solution. nih.gov This suggests that local environmental factors can profoundly accelerate the initial, rate-limiting steps of aggregation for fragments containing the 17-28 sequence.
The rate of fibril growth is influenced by the initial conformation of the peptide. Solvents that promote a higher β-sheet content in the peptide monomer can lead to substantially faster fibril growth upon dilution into physiological buffers, indicating that the formation of a β-sheet-rich intermediate is a controlling step in self-assembly. nih.gov
The primary sequence of Aβ(17-28) contains several residues that are critical drivers of its aggregation. The hydrophobic segment from Leucine-17 to Alanine-21 (¹⁷LVFFA²¹) is a key amyloidogenic region. tandfonline.com This cluster, particularly the two sequential phenylalanine residues (Phe-19, Phe-20), provides strong hydrophobic and aromatic stacking interactions that are major driving forces for self-assembly. researchgate.net
In addition to hydrophobic interactions, electrostatic forces play a significant role. The sequence contains two oppositely charged residues, Aspartic Acid-23 (negative) and Lysine-28 (positive). These residues can form an intramolecular or, more critically, an intermolecular salt bridge (ion bridge). This interaction between Asp23 of one peptide and Lys28 of another can stabilize oligomeric structures and is highly dependent on the environmental pH. researchgate.net
| Residue(s) | Position(s) | Primary Role in Aggregation | Supporting Evidence |
|---|---|---|---|
| Leu-Val-Phe-Phe-Ala (LVFFA) | 17-21 | Forms a core hydrophobic cluster, driving self-assembly through hydrophobic interactions and aromatic stacking. | Identified as a key amyloidogenic fragment and critical for fibrillogenesis. tandfonline.com |
| Aspartic Acid (D) | 23 | Participates in pH-dependent electrostatic interactions and can form a stabilizing intermolecular salt bridge with Lysine-28. | Formation of an Asp23-Lys28 ion bridge accelerates aggregation. researchgate.net |
| Lysine (K) | 28 | Forms a key intermolecular salt bridge with Aspartic Acid-23, stabilizing aggregates. | Crucial for pH-dependent stability of fibrils and oligomers. researchgate.net |
Oligomerization Pathways and Intermediate Species Formation
Before the formation of mature, insoluble fibrils, Aβ peptides assemble into a variety of soluble, intermediate species, including oligomers and protofibrils. These species are often transient and structurally diverse (heterogeneous). nih.gov
The Aβ(17-28) fragment has been shown to effectively enhance the aggregation of full-length Aβ, specifically increasing the formation of oligomers and protofibrils. researchgate.netcapes.gov.br When studied in isolation, related fragments like Aβ(12-28) have been directly observed using Atomic Force Microscopy (AFM) to spontaneously form protofibrils on surfaces. nih.gov These protofibrils appear as elongated structures that can grow in length over time.
Transmission Electron Microscopy (TEM) and AFM are standard techniques for visualizing these aggregates. researchgate.net Oligomers typically appear as small, spherical or amorphous structures, while protofibrils are curvilinear, bead-like assemblies that are precursors to the larger, more rigid mature fibrils. nih.govpnas.org While images specific to self-assembled Aβ(17-28) are not abundant, the morphology is expected to follow this general pattern of progressing from small oligomers to larger protofibrillar structures.
The stability of the transient oligomeric intermediates is crucial for the progression of fibrillogenesis. Within the Aβ(17-28) fragment, specific intramolecular and intermolecular interactions are key to stabilizing these early aggregates.
The hydrophobic interactions originating from the ¹⁷LVFFA²¹ region are fundamental to holding monomers together within an oligomer. tandfonline.com Furthermore, the formation of intermolecular salt bridges between Aspartic Acid-23 and Lysine-28 provides significant electrostatic stabilization, effectively locking monomers into the growing oligomeric assembly. researchgate.net Studies using modified full-length Aβ peptides, where a disulfide bond was engineered between positions 17 and 28, resulted in the formation of stable oligomers that resisted fibrillization. This highlights the importance of the spatial relationship between the N- and C-terminal ends of the 17-28 fragment in determining the fate of the aggregate—whether it remains as a stable oligomer or progresses to a fibril.
Factors Modulating Beta-Amyloid (17-28) Aggregation
The aggregation pathway of Aβ(17-28) is not solely dependent on its amino acid sequence but is highly sensitive to its chemical and physical environment.
A key modulator is pH . The aggregation of Aβ peptides is strongly pH-dependent, largely due to the presence of ionizable residues like Aspartic Acid and Lysine. The formation of the stabilizing Asp23-Lys28 salt bridge is contingent on the protonation states of these residues. At acidic pH, the carboxyl group of Asp23 becomes protonated (neutral), disrupting the salt bridge and potentially altering the aggregation pathway. Conversely, at very high pH, the amino group of Lys28 becomes deprotonated (neutral), which also prevents ion bridge formation. researchgate.net
Hydrophobic surfaces and interfaces , such as those of cell membranes or even an air-water interface, can act as catalysts for aggregation. These surfaces can increase the local concentration of the peptide and promote a conformational change to a more aggregation-prone β-sheet structure, effectively accelerating the process and bypassing the slow solution-phase nucleation. nih.gov
Solvents used to prepare the peptide for experiments can have a lasting impact on aggregation kinetics. Pre-dissolving Aβ peptides in solvents like acetonitrile (B52724), which promote β-sheet structure, leads to much faster aggregation compared to solvents like DMSO, where the peptide remains unstructured. nih.gov This demonstrates the critical role of the initial peptide conformation.
While metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are known to be potent modulators of full-length Aβ aggregation, their binding sites are primarily located in the N-terminal (1-16) region. rsc.orgacs.org Studies have shown no measurable binding of aluminum (Al³⁺) to the Aβ(1-28) fragment at physiological pH, suggesting that the 17-28 region is not a primary site for metal ion interaction. mdpi.com Therefore, the direct modulation of Aβ(17-28) self-assembly by metal ions is considered to be less significant compared to their effect on the full-length peptide.
| Factor | Mechanism of Action | Effect on Aggregation |
|---|---|---|
| pH | Alters the protonation state of ionizable residues (Asp23, Lys28), affecting electrostatic interactions and salt bridge formation. | Strongly modulates aggregation rate and stability. researchgate.net |
| Hydrophobic Surfaces | Increase local peptide concentration and can catalyze a conformational shift to β-sheet structure. | Accelerates aggregation, potentially bypassing the nucleation phase. nih.gov |
| Initial Solvent | Can pre-form secondary structures (e.g., β-sheet) in the monomeric peptide before aggregation is initiated. | Solvents inducing β-sheet content lead to faster aggregation. nih.gov |
| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Primary binding sites are located outside the 17-28 region in full-length Aβ. | Minimal direct effect on the self-aggregation of the Aβ(17-28) fragment. mdpi.com |
Influence of Solvent Environment on Beta-Amyloid (17-28) Fibrillization
The solvent environment plays a pivotal role in modulating the conformational landscape of amyloid peptides, thereby dictating their propensity to aggregate. For Beta-Amyloid and its fragments, the transition from a soluble, often α-helical or random coil state, to a β-sheet-rich structure is a critical step in fibrillogenesis. The behavior of the Aβ(17-28) fragment is often inferred from studies on overlapping or similar fragments, such as Aβ(11-28) and Aβ(25-35).
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), are frequently used to study these conformational transitions. nih.govnih.gov These solvents are known to disrupt hydrophobic interactions while promoting the formation of local hydrogen bonds. bibliotekanauki.pl In low concentrations, these alcohols can destabilize the native random coil structure of Aβ peptides, which can enhance the rate of fibril growth by facilitating the necessary conformational rearrangements. aip.org However, at higher concentrations (typically >20-25%), these solvents tend to stabilize α-helical structures, which can suppress the formation of β-sheets and thus inhibit fibrillization almost completely. aip.org
Studies on the Aβ(11-28) fragment, which includes the 17-28 sequence, revealed that in pure HFIP, a solvent known to induce α-helices, a surprisingly high amount of β-sheet conformation can persist. bibliotekanauki.pl The addition of water to HFIP solutions of Aβ(11-28) provokes aggregation, with the process appearing to proceed through an α-helix-containing intermediate. bibliotekanauki.pl This suggests that for fragments containing the 17-28 sequence, the transition from α-helix to β-sheet is a key event in aggregation. Similarly, research on the Aβ(25-35) fragment shows it preferentially populates a helical structure in apolar organic solvents, while in pure water, it adopts collapsed coil and β-hairpin conformations that are precursors to aggregation. researchgate.net These findings indicate that the solvent environment directly influences the secondary structure of peptide fragments containing the 17-28 region, which is a controlling factor in the kinetics of their self-assembly and fibril formation. nih.gov
| Solvent System | Peptide Fragment | Observed Effect on Conformation & Aggregation | Reference |
| Pure Water | Aβ(25-35) | Adopts collapsed coil and β-hairpin conformations. | researchgate.net |
| Low Concentration TFE/HFIP | Aβ(1-42) | Enhances fibrillization rate by destabilizing intramolecular hydrophobic interactions. | aip.org |
| High Concentration TFE/HFIP (>25%) | Aβ(1-42) | Stabilizes α-helical structure, suppressing β-sheet formation and fibrillization. | aip.org |
| HFIP/Water Mixtures | Aβ(11-28) | Addition of water to HFIP solution induces a transition from α-helix to β-sheet, promoting aggregation. | bibliotekanauki.pl |
| Pure HFIP | Aβ(11-28) | Unexpectedly high β-sheet content observed, suggesting HFIP does not fully disrupt pre-existing β-structures in this fragment. | bibliotekanauki.pl |
| Dimethylsulfoxide (DMSO) | Aβ | No detectable β-sheet content; peptide remains monomeric. | nih.gov |
Surface-Mediated Self-Assembly Mechanisms of Beta-Amyloid Peptides
Surfaces can dramatically accelerate amyloid fibril formation, a phenomenon particularly relevant in a biological context where peptides interact with cell membranes and other interfaces. nih.govplos.org The mechanism often involves an increase in the local peptide concentration on the surface and the induction of conformational changes that favor aggregation. acs.org
Hydrophobic surfaces are particularly effective at promoting the aggregation of amyloid peptides. mdpi.comresearchgate.net Studies using the Aβ(10-40) fragment, which includes the 17-28 region, show that it adsorbs strongly onto hydrophobic surfaces. mdpi.com This interaction leads to the adoption of partially helical structures that may act as intermediates in the fibrillization pathway, thereby enhancing the rate of aggregation. mdpi.com In contrast, on hydrophilic surfaces, adsorption is often transient. mdpi.com Research on Aβ(1-42) demonstrated that hydrophobic surfaces tend to promote the formation of amorphous, spherical clusters, whereas charged surfaces favor the development of more defined protofibrils. nih.govplos.org
Work on the Aβ(12-28) fragment, a model system containing the key aggregation sequence, provides direct insight into surface-mediated assembly. acs.org On mica surfaces, where peptides can diffuse freely, protofibrils were observed to form rapidly, even at bulk concentrations well below what is needed for nucleation in solution. acs.org This suggests that surfaces can provide an alternative pathway for aggregation that may bypass the traditional nucleation phase or accelerate it significantly. acs.orgacs.org The morphology of the resulting aggregates is strongly dependent on the local concentration of peptides adsorbed on the surface. acs.org The critical factor appears to be the presence of weakly adsorbed peptides that retain mobility on the surface, allowing them to interact and form fibrillar structures. acs.org
| Surface Type | Peptide Fragment | Mechanism and Outcome | Reference |
| Hydrophobic (CH₃-modified) | Aβ(1-42) | Promotes formation of amorphous, spherical aggregates. Strong adsorption. | nih.govplos.org |
| Hydrophobic (general) | Aβ(10-40) | Strong adsorption; induces partially helical structures that may be on-pathway to fibril formation. | mdpi.com |
| Hydrophilic (Mica) | Aβ(12-28) | Rapid, spontaneous formation of protofibrils, even at low bulk concentrations. Bypasses or accelerates nucleation. | acs.org |
| Charged (COOH, NH₂) | Aβ(1-42) | Promotes protofibril formation. | nih.govplos.org |
| Hydrophobic (Teflon) | Aβ(1-40) | Induces adsorption and promotes α-helix formation. Higher surface coverage leads to more β-sheet structure. | researchgate.net |
Modulation by Specific Ions and Redox Cycling
Metal ion dyshomeostasis is a well-documented feature of Alzheimer's disease, with ions such as copper (Cu²⁺) and zinc (Zn²⁺) found in high concentrations within amyloid plaques. frontiersin.orgnih.gov These metal ions can directly interact with the Aβ peptide and modulate its aggregation pathway, although the specific binding sites are primarily located in the N-terminal region (residues 1-16) rather than the 17-28 fragment itself. nih.govacs.org However, this interaction influences the entire peptide's conformation and assembly.
The effect of metal ions is highly dependent on their concentration. acs.orgnih.gov At substoichiometric concentrations relative to the peptide, both Cu²⁺ and Zn²⁺ can retard or inhibit fibril formation. nih.govfrontiersin.org This is thought to occur because the binding of the metal ion to the N-terminus induces a compact, folded state in the monomer that is "aggregation-inert," effectively reducing the pool of monomers available for fibril elongation. acs.orgnih.gov In contrast, at higher or equimolar concentrations, these same ions can accelerate aggregation, often leading to the formation of unstructured, amorphous aggregates rather than ordered fibrils. nih.govnih.gov Zinc ions, in particular, are known to be potent inducers of Aβ aggregation. researchgate.net
The redox activity of certain metal ions, especially copper, adds another layer of complexity. Copper can cycle between its oxidized (Cu²⁺) and reduced (Cu⁺) states. This redox cycling, when in complex with the Aβ peptide, can lead to the production of reactive oxygen species (ROS), which contributes to the oxidative stress observed in Alzheimer's disease. nih.govmdpi.com Cu²⁺-induced aggregates have been shown to be toxic, particularly in the presence of reducing agents like ascorbate, which facilitates this redox cycle. frontiersin.org While the 17-28 fragment lacks the primary histidine residues responsible for high-affinity copper binding, the global conformational changes and oxidative environment induced by metal ion interactions elsewhere in the peptide can profoundly impact the aggregation propensity of this critical hydrophobic region. mdpi.com
| Ion | Concentration | Effect on Aβ Aggregation | Mechanism | Reference |
| Cu²⁺, Zn²⁺ | Substoichiometric | Inhibits/retards fibrillization | Forms an "aggregation-inert" complex with the N-terminus, reducing available monomers. | acs.orgnih.gov |
| Cu²⁺, Zn²⁺ | Superstoichiometric | Accelerates aggregation; promotes amorphous aggregates | May act as a bridge between peptide molecules. | nih.govnih.gov |
| Cu²⁺ | Any | Can generate Reactive Oxygen Species (ROS) | Redox cycling between Cu²⁺ and Cu⁺ states. | nih.govmdpi.com |
| Zn²⁺ | General | Potent inducer of aggregation, though can inhibit fibrillization in favor of amorphous aggregates. | Disrupts critical salt bridges and promotes aggregation. | researchgate.netmdpi.com |
Interactions of Beta Amyloid 17 28 with Biological and Synthetic Entities
Binding Epitopes and Interaction Domains within Beta-Amyloid (17-28)
The Aβ(17-28) sequence is a recognized hub for molecular binding, making it a significant target for therapeutic and diagnostic development. Its inherent structural properties facilitate numerous interactions.
The amino acid sequence 17-28 of the beta-amyloid peptide has been identified as a crucial binding region for various molecules, including potential inhibitors of amyloid aggregation. nih.govuni-konstanz.demdpi.com This segment is recognized as the epitope for several Aβ-specific antibodies and antibody fragments. nih.govnih.gov For instance, mass spectrometry analysis identified Aβ(17-28) as the specific binding site for llama-derived anti-Aβ single-chain antibodies, known as nanobodies, which have shown an inhibitory effect on Aβ fibril formation. nih.gov The central hydrophobic core, located within residues 17 to 21, is particularly important for Aβ dimerization, which is the initial step in the aggregation process. acs.org
Research has shown that inhibiting the 17-28 region can reduce the aggregation of neurotoxic amyloid fibrils. nih.gov Furthermore, peptides that bind to the 12-28 region may work to antagonize Aβ neurotoxicity. explorationpub.com The Aβ(17-28) fragment itself can enhance the aggregation of the full-length Aβ40 peptide, leading to the formation of toxic aggregates. medchemexpress.commedchemexpress.com Studies co-incubating various Aβ fragments with full-length Aβ40 found that fragments containing the 17-28 region enhanced aggregation. capes.gov.br This region's importance is also highlighted by its interaction with cystatin C, a natural inhibitor of Aβ aggregation, which binds to Aβ within the 17-28 residue sequence. mdpi.com
Within the broader central region, key salt bridges and hydrophobic interactions are essential for structural stability and aggregation propensity. A salt bridge between Asp23 and Lys28 is considered a crucial stabilizer of the β-sheet conformation necessary for fibril formation and may promote oligomerization by stabilizing the turn at residues Val24-Asn27. nih.govnih.govjneurosci.org Interactions between Lys16 and either Glu22 or Asp23 are also significant for dimer stability. mdpi.com Molecular dynamics simulations have underscored the importance of Glu22, Asp23, and Lys28 in the structural integrity and interactive potential of the peptide. biorxiv.org
| Residue | Location Relative to Aβ(17-28) | Role in Interactions | Supporting Evidence/Observations |
|---|---|---|---|
| His-13 | N-terminal flank | Involved in metal ion (e.g., Zinc) binding, which can modulate aggregation properties. acs.org | Chemical exchange observed upon zinc binding, indicating interaction. nih.gov |
| Lys-16 | N-terminal flank | Forms significant salt bridge contacts with Asp23 and Glu22, stabilizing dimer formation. mdpi.com Also involved in cross-linking of soluble Aβ forms. jneurosci.org | Contributes to the stability of the hydrophobic central cluster. mdpi.com |
| Glu-22 | Within region | Helps maintain stability between fibril chains. biorxiv.org Mutations at this site can weaken interactions between the 22-28 loop and the central hydrophobic segment. jneurosci.org | Forms electrostatic interactions with Lys16. mdpi.com |
| Asp-23 | Within region | Forms a critical salt bridge with Lys28, stabilizing β-sheet structures and turns. nih.govnih.gov | Interaction with Lys16 is also key for dimer stability. mdpi.com Mutations at this site can alter fibrillogenesis. explorationpub.com |
| Lys-28 | C-terminus of region | Forms a stabilizing salt bridge with Asp23. nih.govnih.gov Its side chain can flip, allowing for mutually exclusive electrostatic interactions. mdpi.com | Plays a role in nucleating the peptide's folding. jneurosci.org |
Interactions with Peptides and Proteins
The Aβ(17-28) fragment is a primary site of interaction with a variety of other peptides and larger proteins, including those developed for therapeutic purposes and those occurring naturally in the body.
The Aβ(17-28) region is a prominent target for the development of antibody-based therapies, particularly using single-chain variable fragments (scFv). nih.govacs.org These fragments are attractive alternatives to full antibodies because they lack the Fc region, which can mediate inflammatory responses. oup.complos.org
Studies have demonstrated that scFvs binding specifically to the 17-28 epitope of Aβ can effectively inhibit its aggregation in vitro. nih.govacs.org For example, one such scFv not only reduced aggregation but also eliminated the neurotoxic effects of aggregated Aβ on a human neuroblastoma cell line. nih.govacs.org Another scFv, derived from the monoclonal antibody 1E8, targets residues 17-22 and was shown to significantly reduce the formation of Aβ1-42 fibrils. oup.com Proteolytic epitope excision and mass spectrometry have been used to confirm that Aβ(17-28) is the minimal fragment that binds to certain Aβ-specific nanobodies, with binding affinities (KD) for the full-length Aβ(1-40) and the Aβ(17-28) epitope determined to be approximately 150 nM and 700 nM, respectively. nih.gov
| Antibody Fragment | Target Epitope within Aβ | Key Research Finding | Reference |
|---|---|---|---|
| scFv | Aβ(17-28) | Effectively inhibited in vitro aggregation of Aβ and eliminated toxic effects on SH-SY5Y cells. nih.govacs.org | nih.gov, acs.org |
| Llama Anti-Aβ Nanobodies | Aβ(17-28) | Identified as the minimal binding fragment; these nanobodies exert an Aβ-fibril inhibiting effect. nih.gov | nih.gov |
| 1E8 scFv | Aβ(17-22) | Binds to the central region of Aβ with an affinity of ~55 nM and significantly reduces fibril formation. oup.com | oup.com |
| H1v2 scFv | Aβ(17-28) | Inhibits Aβ aggregation and eliminates cytotoxicity in SH-SY5Y cells. nih.gov | nih.gov |
Humanin (HN), a naturally occurring 24-amino acid neuroprotective peptide, directly interacts with Beta-Amyloid, and this interaction is mediated through the Aβ(17-28) region. nih.govuni-konstanz.deresearchgate.net Affinity-mass spectrometry analyses definitively identified Aβ(17-28) as the Aβ interaction epitope, while the corresponding binding site on Humanin was mapped to its own fragment, HN(5-15). uni-konstanz.demdpi.com
This binding is significant as it is thought to block Aβ from interacting with its cellular receptors. nih.gov The interaction between Humanin and Aβ is strengthened by the presence of ATP. nih.govresearchgate.net While the Aβ(17-28) fragment can bind to Humanin, studies using peptide segments showed it was relatively ineffective at binding to either full-length Aβ(1-40) or full-length Humanin on its own, suggesting the context of the full peptide is important for maximal interaction. researchgate.neteurekaselect.comnih.gov
| Interacting Molecules | Key Finding | Methodology | Reference |
|---|---|---|---|
| Humanin and Aβ(1-40) | Binding epitopes identified as HN(5-15) and Aβ(17-28). uni-konstanz.demdpi.com | Affinity-Mass Spectrometry, Proteolytic Epitope Excision. uni-konstanz.demdpi.com | uni-konstanz.de, mdpi.com |
| Humanin and Aβ | Binding of Humanin to Aβ(17-28) is suggested to block Aβ from interacting with its receptors. nih.gov | Review of multiple studies. nih.gov | nih.gov |
| Humanin, Aβ, and ATP | ATP strengthens the interaction between Aβ and Humanin. researchgate.net | Biochemical assays. researchgate.net | researchgate.net |
| Aβ(17-28) peptide fragment | Was relatively ineffective at binding to full-length HN or Aβ(1-40) in isolation. researchgate.neteurekaselect.com | Binding kinetics, Co-immunoprecipitation. researchgate.neteurekaselect.com | researchgate.net, eurekaselect.com |
The Aβ(17-28) sequence is not only a fragment itself but is also integral to the interactions involving its parent protein, the Amyloid Precursor Protein (APP), and other metabolites derived from APP processing. APP is processed via two main pathways: the non-amyloidogenic pathway, which produces the p3 peptide, and the amyloidogenic pathway, which produces Aβ. oatext.com The p3 peptide is essentially Aβ(17-40/42), meaning it contains the entire Aβ(17-28) sequence. oatext.com
Furthermore, research indicates that soluble Aβ can bind to the Aβ region of the full-length APP at the cell surface. nih.gov This interaction suggests a feedback mechanism where the Aβ peptide, containing the 17-28 region, can directly engage with its own precursor protein. This binding can induce intracellular signaling and contribute to Aβ-mediated cell death. nih.gov Fibrillar forms of Aβ have also been shown to interact with the N-terminal domain of APP, which can, in turn, increase APP expression. nih.gov These interactions highlight the central role of the Aβ sequence, including the 17-28 region, in a complex network of feedback and feed-forward loops involving APP and its various metabolic fragments.
Enzymatic Degradation and Inhibition of Beta-Amyloid Aggregation
The aggregation of beta-amyloid (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.gov The specific fragment Aβ(17-28), considered a lipid-induced amyloid core fragment, has been shown to enhance the aggregation of the full-length Aβ40, contributing to the formation of toxic aggregates. medchemexpress.com Research indicates that residues 17-20 (LVFF) and 30-35 are particularly critical in promoting the aggregation of the full-length peptide. researchgate.net Specifically, the LVFF motif within the Aβ central region plays a key role in misfolding and aggregation. researchgate.net
Enzymatic degradation is a primary mechanism for clearing Aβ from the brain. oup.comwikipedia.org Several proteases, including neprilysin (NEP) and insulin-degrading enzyme (IDE), are known to degrade Aβ. nih.govbiomolther.org While these enzymes can cleave monomeric Aβ, their ability to degrade aggregated forms is limited because key cleavage sites become inaccessible within the β-sheet structure. oup.com Upon fibrillization, residues 18 to 42 form a structure where many sites are protected from enzymatic cleavage. oup.com However, the loop region around Lys-28 remains an accessible cleavage site and is a crucial determinant of the cytotoxicity of the resulting degradation products. oup.comnih.gov
Given the pro-aggregatory nature of the 17-28 region, it has become a target for inhibiting Aβ aggregation. Strategies have included developing peptide-based inhibitors. For instance, conformational restriction of the Aβ amyloid core by cyclizing a modified Aβ(1-28) peptide was shown to inhibit amyloid formation and cytotoxicity by interacting with Aβ(1-28) and Aβ(1-40). nih.gov Other approaches have utilized polyphenolic compounds, which can inhibit Aβ oligomerization. mdpi.com The antibiotic benzylpenicillin has also been found to bind covalently to Aβ, modulate its aggregation, and suppress its cytotoxicity. nih.gov
Table 1: Research Findings on Aβ Aggregation and its Inhibition
| Study Focus | Key Finding | Reference(s) |
|---|---|---|
| Role of Aβ fragments | Aβ(17-28) enhances the aggregation of full-length Aβ40. | medchemexpress.comresearchgate.net |
| Critical Aggregation Regions | Residues 17-20 (LVFF) are central to Aβ misfolding and aggregation. | researchgate.net |
| Inhibition Strategy | Conformational restriction of the Aβ core via cyclization inhibits amyloidogenesis. | nih.gov |
| Non-peptide Inhibitors | Benzylpenicillin covalently modifies Aβ, inhibiting aggregation and cytotoxicity. | nih.gov |
Interactions with Cellular Components and Receptors
Modulatory Effects on Calmodulin and Calcium Homeostasis
Dysregulation of intracellular calcium (Ca2+) homeostasis is considered an early and critical event in the pathogenesis of Alzheimer's disease. nih.govmdpi.comutdallas.edu While full-length Aβ peptides and the Aβ(25-35) fragment are known to disrupt calcium homeostasis, often by forming calcium-conducting pores in cell membranes, the Aβ(17-28) fragment appears to have a different profile. utdallas.eduexplorationpub.comnih.gov Studies have reported that Aβ(17-28), at concentrations up to 20 μM, did not exhibit the trophic or toxic activities associated with other fragments, and Aβ(1-28) did not increase cytosolic calcium levels. utdallas.eduexplorationpub.com
Calmodulin (CaM), a key calcium-binding protein, is a major target for intracellular Aβ oligomers. mdpi.comexplorationpub.com The interaction between Aβ and CaM is pivotal, as CaM is expressed in high concentrations in neurons and binds to neurotoxic Aβ peptides with a very high affinity (dissociation constant ≈ 1 nM). nih.gov This high-affinity binding suggests CaM may buffer the concentration of free Aβ. nih.gov The complex interplay between Aβ, CaM, and CaM-binding proteins can affect numerous cellular processes, including amyloidogenesis and neuronal plasticity. mdpi.comnih.gov Although Aβ oligomers are known to alter the activity of systems that control neuronal intracellular calcium, the direct role of the Aβ(17-28) fragment in modulating CaM and calcium homeostasis appears to be minimal compared to the full-length peptide or other toxic fragments. explorationpub.com
Interactions with Cell Surface Receptors (e.g., α7 nicotinic acetylcholine (B1216132) receptor, RAGE, ApoE4)
The Aβ(17-28) sequence is a crucial recognition domain for several key cell surface receptors involved in Aβ internalization and signaling.
α7 nicotinic acetylcholine receptor (α7-nAChR): This receptor is deeply implicated in the cognitive deficits of Alzheimer's disease. pnas.org Aβ peptides can specifically and non-competitively block α7-nAChRs on hippocampal neurons. pnas.org The interacting domain on Aβ(1-42) for the α7-nAChR has been identified as residues 12-28, highlighting the importance of the 17-28 region in this interaction. explorationpub.com This binding can lead to the internalization of the receptor-peptide complex, potentially contributing to intracellular Aβ accumulation and toxicity. imrpress.com
Apolipoprotein E4 (ApoE4): The ApoE4 allele is the most significant genetic risk factor for late-onset Alzheimer's disease. nih.govoup.com The ApoE protein binds to Aβ and modulates its aggregation, clearance, and neurotoxicity. nih.govmdpi.comnih.gov The binding site for ApoE on the Aβ peptide has been mapped to residues 12-28. explorationpub.comnih.gov The interaction between ApoE4 and this specific region of Aβ is thought to be a critical step in disease progression, influencing both amyloid plaque deposition and tau pathology. nih.govoup.com Blocking this interaction has been shown to reduce pathology in mouse models. nih.gov
Table 2: Aβ(17-28) Region Interactions with Cell Surface Receptors
| Receptor | Aβ Binding Domain | Consequence of Interaction | Reference(s) |
|---|---|---|---|
| α7-nAChR | 12-28 | Blockade of receptor function, internalization of Aβ | explorationpub.compnas.orgimrpress.com |
| RAGE | 17-23 | Aβ internalization, oxidant stress, mitochondrial dysfunction | explorationpub.compnas.orgmdpi.com |
Engagement with Other Biomolecules in Biological Milieu
Beyond its well-defined interactions with specific receptors, the Aβ(17-28) fragment engages with other biomolecules, influencing its aggregation state and biological activity. The fragment itself is known to enhance the aggregation of full-length Aβ40. researchgate.net This suggests a self-association or cross-seeding mechanism where fragments containing the critical 17-20 region can promote the misfolding of longer Aβ peptides. researchgate.net
However, its interaction with all biomolecules is not robust. For example, in a study examining the binding of various peptide fragments, Aβ(17-28) was found to be relatively ineffective at binding to either full-length Aβ(1-40) or the neuroprotective peptide Humanin (HN). researchgate.net This indicates a degree of specificity in its interactions. The peptide's environment, such as the presence of lipid membranes, can also significantly alter its conformation, increasing its β-sheet content and promoting oligomer formation. nih.gov
Cellular and Subcellular Mechanisms Modulated by Beta Amyloid 17 28
Impact on Intracellular Beta-Amyloid Dynamics and Accumulation
The accumulation of beta-amyloid inside neurons is considered an early and critical event in the pathogenesis of Alzheimer's disease. mdpi.comnih.gov This intracellular pool of Aβ can originate from both the internalization of extracellular Aβ and from its generation within cellular compartments like the endoplasmic reticulum and trans-Golgi network. nih.gov The dynamic relationship between intracellular and extracellular Aβ pools is complex, with evidence suggesting that the intracellular accumulation may precede and contribute to the formation of extracellular plaques. nih.gov
While direct studies on the role of the specific Aβ(17-28) fragment in these dynamics are limited, the broader context of Aβ trafficking is relevant. The process involves the endoproteolytic cleavage of the amyloid precursor protein (APP) by secretases, which can lead to the secretion of Aβ or its retention within the cell. nih.gov The balance between Aβ production, aggregation, and clearance is crucial, and disruptions in this equilibrium lead to the pathological accumulation that characterizes Alzheimer's disease. nih.gov
Modulation of Neuronal Signaling Pathways
Beta-amyloid peptides are known to disrupt various neuronal signaling pathways, contributing to synaptic dysfunction and neuronal death. mdpi.com These disruptions can be initiated by the interaction of Aβ with cell surface receptors and its subsequent influence on intracellular signaling cascades.
Aβ peptides are known to disrupt calcium homeostasis, a critical factor in neuronal function and survival. plos.org The accumulation of Aβ can lead to increased intracellular calcium levels by affecting its release from internal stores like the endoplasmic reticulum and its influx across the plasma membrane. plos.orgcore.ac.uk This dysregulation of calcium signaling is a key contributor to synaptic dysfunction, as neurotransmitter release, synaptic plasticity, and gene expression are all tightly regulated by calcium concentration. explorationpub.comnih.gov
The toxic effects of Aβ on synapses are multifaceted, involving the disruption of glutamate (B1630785) receptors such as NMDA and AMPA receptors, which in turn leads to calcium dyshomeostasis. nih.gov This can impair long-term potentiation (LTP), a cellular correlate of learning and memory, and enhance long-term depression (LTD). nih.gov While the direct action of Aβ(17-28) on calcium channels is not as extensively documented as for other fragments, its inclusion in the RAGE-binding domain (residues 17-23) suggests a potential role in Aβ-mediated cellular stress that can lead to calcium dysregulation. explorationpub.com
The ubiquitin-proteasome system (UPS) is a major cellular machinery responsible for the degradation of misfolded and damaged proteins, thus maintaining protein homeostasis. aging-us.comfrontiersin.org Dysfunction of the UPS is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, where it is linked to the accumulation of pathological proteins like Aβ and tau. aging-us.comfrontiersin.org
Studies have shown that Aβ can inhibit the proteolytic activity of the proteasome. biorxiv.org This inhibition can impair the degradation of critical regulatory proteins, leading to cell cycle arrest, apoptosis, and synaptic dysfunction. frontiersin.org For instance, Aβ accumulation can impair the sorting of proteins into multivesicular bodies by inhibiting the UPS. biorxiv.org While the specific effects of the Aβ(17-28) fragment on the UPS are not fully elucidated, the general impact of Aβ on this system is a critical aspect of its neurotoxicity. The accumulation of ubiquitinated proteins is a common feature in the brains of Alzheimer's patients, suggesting that the UPS is overwhelmed by the load of aggregated proteins. frontiersin.org
Mitochondria are central to cellular energy metabolism and are also a primary source of reactive oxygen species (ROS). nih.gov Mitochondrial dysfunction is an early and prominent feature of Alzheimer's disease, with Aβ playing a direct role in this process. mdpi.combiomedrb.com Aβ can accumulate within mitochondria and interfere with the function of the electron transport chain, leading to decreased ATP production and increased ROS generation. nih.govbiomedrb.com
This oxidative stress, in turn, can damage cellular components, including lipids, proteins, and nucleic acids, further exacerbating neuronal dysfunction. researchgate.netmdpi.com A vicious cycle can be initiated where mitochondrial dysfunction and ROS production lead to enhanced Aβ generation. researchgate.netnih.gov Specifically, Aβ has been shown to inhibit the activity of key respiratory chain enzymes. nih.gov The interaction of Aβ with mitochondrial proteins can lead to the opening of the mitochondrial permeability transition pore, releasing pro-apoptotic factors and triggering cell death. biomedrb.com
Table 1: Impact of Beta-Amyloid on Mitochondrial Function
| Cellular Process | Effect of Beta-Amyloid | Key Proteins/Complexes Involved | Reference |
|---|---|---|---|
| Energy Metabolism | Decreased ATP production | Electron Transport Chain (Complexes I, III, IV) | nih.gov |
| Oxidative Stress | Increased ROS generation | Electron Transport Chain, Aβ-binding alcohol dehydrogenase (ABAD) | nih.govfrontiersin.org |
| Mitochondrial Dynamics | Increased mitochondrial fission | Drp1 | frontiersin.org |
| Apoptosis | Release of cytochrome c, opening of mPTP | Cyclophilin-D (CypD) | biomedrb.com |
Induction of Cellular Stress Responses and Inflammatory Pathways
The presence of Aβ peptides triggers a range of cellular stress responses and activates inflammatory pathways, primarily involving microglia and astrocytes. mdpi.com The interaction of Aβ with neuronal receptors, such as the Receptor for Advanced Glycation Endproducts (RAGE), can induce the expression of pro-inflammatory molecules. pnas.org For example, the binding of Aβ to neuronal RAGE can trigger the production of macrophage-colony stimulating factor (M-CSF) through an oxidant-sensitive, NF-κB-dependent pathway. pnas.org This M-CSF can then activate microglia, leading to their proliferation, chemotaxis, and enhanced survival, contributing to the chronic neuroinflammation observed in Alzheimer's disease. pnas.org
This inflammatory response, while initially aimed at clearing Aβ deposits, can become detrimental, causing neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species. mdpi.comfrontiersin.org The Aβ(17-23) region is part of the RAGE binding domain, suggesting that the Aβ(17-28) fragment could be involved in initiating these inflammatory cascades. explorationpub.com
Relationship with Amyloid Precursor Protein (APP) Processing Pathways
The generation of beta-amyloid is a result of the proteolytic processing of the amyloid precursor protein (APP), a transmembrane protein with various physiological functions. wikipedia.orggenecards.org APP can be processed through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. nih.govfrontiersin.org
In the non-amyloidogenic pathway , APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the full-length Aβ peptide. nih.govfrontiersin.org This cleavage produces a soluble ectodomain (sAPPα) and a C-terminal fragment (C83). nih.gov
Table 2: Key Enzymes in APP Processing
| Enzyme | Pathway | Cleavage Site | Products | Reference |
|---|---|---|---|---|
| α-secretase | Non-amyloidogenic | Within the Aβ domain | sAPPα, C83 | nih.gov |
| β-secretase (BACE1) | Amyloidogenic | N-terminus of Aβ | sAPPβ, C99 | frontiersin.org |
| γ-secretase | Both | C-terminus of Aβ | Aβ, p3, AICD | wikipedia.orgfrontiersin.org |
Processing of APP N-terminal Fragments (NTFs)
The initial cleavage of APP by either α-secretase or β-secretase releases large, soluble N-terminal fragments (NTFs) into the extracellular space. nih.gov The specific NTF produced is a direct consequence of which proteolytic pathway is initiated.
In the non-amyloidogenic pathway, α-secretase cleavage generates soluble APP-alpha (sAPPα). frontiersin.orgbiomolther.org This fragment includes the majority of the APP ectodomain, up to residue 16 of the Aβ sequence.
In the amyloidogenic pathway, β-secretase (BACE1) cleavage results in the secretion of soluble APP-beta (sAPPβ). frontiersin.orgbiomolther.org This fragment is slightly shorter than sAPPα as it is cleaved at the N-terminus of the Aβ domain.
The generation of these NTFs is intrinsically linked to the processes that involve the Aβ(17-28) sequence. When conditions favor α-secretase activity, leading to the cleavage event between residues 16 and 17, there is a corresponding increase in the production of sAPPα and the p3 peptide (which begins with the 17-28 sequence). frontiersin.org Conversely, when β-secretase activity is dominant, sAPPβ and the amyloidogenic C99 fragment are produced, leading to Aβ generation. nih.gov Studies on BACE1-deficient neurons have demonstrated this reciprocal relationship; in the absence of BACE1, APP processing is shifted towards the non-amyloidogenic pathway, resulting in abolished Aβ secretion and an accumulation of the α-secretase-cleaved C83 fragment. jhu.edu This shift consequently increases the relative production of sAPPα. Therefore, the cellular mechanisms that dictate the cleavage site, and thus involve the Aβ(17-28) starting point, directly modulate which N-terminal fragment is processed and released from the cell.
Advanced Methodologies for Studying Beta Amyloid 17 28
Spectroscopic Techniques for Conformational Analysis
Spectroscopic methods are indispensable for probing the secondary structure and conformational changes of Beta-Amyloid (17-28) as it transitions from a soluble monomer to an aggregated fibrillar state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins at atomic resolution. nih.gov Both solution-state and solid-state NMR have been instrumental in characterizing the structure of amyloid-beta fragments.
Solution-State NMR: Early NMR studies on fragments like Aβ(1-28) in solution revealed a predominantly α-helical structure. nih.gov However, in aqueous environments without stabilizing organic solvents, fragments such as a modified Aβ(17-34) have been shown to adopt an α-helical conformation for residues 19-26 and 28-33, with a notable kink around residues S26, N27, and K28. portlandpress.com This provides insight into a potential intermediate state before the peptide polymerizes into β-sheets. portlandpress.com The use of solvent mixtures, such as hexafluoroisopropanol (HFIP) and water, allows for the study of conformational transitions from soluble α-helical structures to β-sheet aggregates. nih.gov For the larger Aβ(1-42) peptide, NMR studies in such mixtures have identified helical structures in regions that include the 17-28 sequence, highlighting the dynamic nature of this fragment. nih.gov
Solid-State NMR (ssNMR): Since amyloid fibrils are insoluble, solid-state NMR is essential for studying their structure. pnas.org ssNMR has been used to determine that amyloid fibrils are composed of a "cross-β" structure, where β-strands run perpendicular to the fibril axis. pnas.orgpnas.org For full-length Aβ(1-40), ssNMR has revealed that residues 12–24 and 30–40 form parallel β-sheets, connected by a bend involving residues 25–29. pnas.org This places the 17-28 region within a critical structural context, participating in both β-sheet and turn conformations. ssNMR data has also confirmed an in-register parallel organization of β-sheets in Aβ fibrils. nih.govpnas.org The technique can also identify regions of structural disorder, with studies on Aβ(1-40) fibrils showing that the N-terminal segment is disordered, while structural order begins around residue Y10. pnas.org
Table 1: NMR-Derived Structural Features of Beta-Amyloid Fragments
| Technique | Peptide Fragment | Key Findings |
|---|---|---|
| Solution NMR | Aβ(17-34) (modified) | α-helical structure for residues 19-26 and 28-33 with a kink around S26-K28 in aqueous solution. portlandpress.com |
| Solution NMR | Aβ(1-42) | In HFIP/water mixtures, helical structures are observed in regions encompassing the 17-28 sequence. nih.gov |
| Solid-State NMR | Aβ(1-40) | Residues 12-24 form a β-strand, while residues 25-29 form a bend. The β-sheets are in a parallel, in-register alignment. nih.govpnas.org |
| Solid-State NMR | Aβ(1-42) | Fibrils can adopt an S-shaped conformation with a salt bridge between K28 and the C-terminus. jst.go.jp |
Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of proteins in solution. jasco-global.com It is particularly effective for monitoring the conformational changes that occur during amyloid aggregation, such as the transition from a random coil or α-helical state to a β-sheet structure. jasco-global.compnas.org
Studies using CD have shown that the aggregation of Aβ peptides typically begins from an unstructured random coil conformation and progresses to a β-sheet-rich structure over time. pnas.org The CD signal at approximately 217 nm is characteristic of β-sheet structures and its change over time can be used to monitor aggregation kinetics. jasco-global.com For the Aβ(11-28) fragment and its variants, CD spectroscopy has been used to study their structural behavior in different solvent environments. bibliotekanauki.plresearchgate.net In the presence of the α-helix-inducing solvent HFIP, these peptides surprisingly showed a significant amount of β-sheet conformation. bibliotekanauki.pl The aggregation process, induced by adding water to the HFIP solution, was consistent with a model involving an α-helix-containing intermediate. bibliotekanauki.pl
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the secondary structure of proteins, particularly the presence of β-sheets in amyloid fibrils. The technique analyzes the amide I band (around 1600-1700 cm⁻¹), which arises from the C=O stretching vibrations of the peptide backbone. shimadzu.com
The formation of amyloid fibrils is characterized by a strong, narrow absorption band between 1615 and 1630 cm⁻¹. acs.org This is a hallmark of the well-ordered, extensive β-sheets that constitute the fibril core. acs.org FT-IR can also distinguish between different types of β-sheet arrangements. Parallel β-sheets typically show a single band around 1630 cm⁻¹, while antiparallel β-sheets exhibit two bands, one around 1630 cm⁻¹ and another distinct shoulder around 1690 cm⁻¹. nih.gov Studies on in-vitro Aβ aggregates and ex-vivo amyloid plaques have demonstrated the presence of both parallel and antiparallel β-sheet signatures, highlighting the structural heterogeneity of amyloid deposits. nih.govbiorxiv.org Smaller fragments of Aβ, such as Aβ(16-22) and Aβ(11-28), have been shown to form antiparallel β-sheets. nih.gov
Table 2: Key FT-IR Bands for Amyloid Structure Analysis
| Wavenumber (cm⁻¹) | Secondary Structure Assignment |
|---|---|
| ~1630 | Parallel and Antiparallel β-sheet nih.gov |
| ~1690 | Antiparallel β-sheet (shoulder peak) nih.gov |
| ~1654 | Disordered/Random Coil biorxiv.org |
| 1660 and higher | β-turns biorxiv.org |
Fluorescence-based assays are widely used to monitor the kinetics of amyloid fibril formation in vitro. The most common of these is the Thioflavin T (ThT) assay. royalsocietypublishing.org ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. royalsocietypublishing.orgmdpi.com This property allows for real-time tracking of the aggregation process.
The typical ThT fluorescence kinetics curve shows a lag phase (nucleation), followed by an exponential growth phase (elongation), and finally a plateau phase (saturation). acs.org The fluorescence intensity of ThT at around 482 nm (when excited at 450 nm) correlates linearly with the concentration of amyloid fibrils. royalsocietypublishing.orgnih.gov Studies have shown that for optimal signal, ThT concentrations of 20–50 µM are recommended. At concentrations of 20 µM or lower, ThT has little to no effect on the aggregation kinetics itself. royalsocietypublishing.orgresearchgate.net The ThT assay is a standard method for quantifying the extent and rate of aggregation for various amyloid peptides, including fragments related to Beta-Amyloid (17-28). pnas.org
Imaging Techniques for Aggregate Morphology and Kinetics
Imaging techniques provide direct visualization of the morphology and assembly of amyloid aggregates, offering crucial insights into the physical characteristics of the structures formed by Beta-Amyloid (17-28).
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of materials at the nanoscale. It has become an invaluable tool for studying the morphology of amyloid aggregates, from early oligomers to mature fibrils. biorxiv.orgacs.org
AFM studies have revealed that mature amyloid fibrils can be several micrometers in length with widths typically not exceeding 25 nm. nih.gov These fibrils are often composed of smaller substructures called protofilaments. nih.gov Time-lapse and high-speed AFM have been used to observe the dynamics of fibril formation in real-time. pnas.orgpnas.org These studies have shown that Aβ peptides can form different fibril morphologies, such as "straight" and "spiral" fibrils, and that switching between these forms can occur during elongation. pnas.org For a model peptide Aβ(12-28), AFM has shown that surface interactions can significantly influence the self-assembly process, leading to the formation of protofibrils with a thickness of approximately 3.0 ± 1.0 Å, consistent with a single peptide layer. acs.org The integration of AFM with infrared spectroscopy (AFM-IR) has further enabled the correlation of specific aggregate morphologies with their underlying secondary structure, revealing significant structural heterogeneity even within individual fibrils. biorxiv.org
Table 3: Morphological Characteristics of Aβ Aggregates Observed by AFM
| Aggregate Type | Peptide | Morphological Features | Dimensions |
|---|---|---|---|
| Protofibrils | Aβ(12-28) | Homogeneous, self-assembled fibrils | Height: ~3.0 ± 1.0 Å acs.org |
| Mature Fibrils | Aβ(1-40) | Straight and spiral morphologies | Diameter: 8-20 nm; Twist periodicity: 40-150 nm pnas.org |
| Mature Fibrils | General Aβ | Often twisted with regular crossovers | Length: >1 µm; Width: <25 nm nih.gov |
Biochemical and Biophysical Assays
Peptide Synthesis and Purification Methods for Research Grade Beta-Amyloid (17-28)
The production of research-grade Beta-Amyloid (17-28) (Aβ(17-28)), a peptide fragment with the sequence Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys, necessitates meticulous and well-established chemical synthesis and purification protocols. These methods are crucial for obtaining a highly pure and homogenous product, which is essential for reliable biophysical and cellular studies. The primary methodologies employed are solid-phase peptide synthesis (SPPS) for its construction and reverse-phase high-performance liquid chromatography (RP-HPLC) for its purification.
Peptide Synthesis
The chemical synthesis of Aβ fragments is predominantly achieved through the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). lew.ro
The process begins with a resin, such as a 2-Chlorotrityl or HMBA (4-hydroxymethyl benzamide) resin, which serves as the solid support. portlandpress.commdpi.com The C-terminal amino acid of the Aβ(17-28) sequence, Lysine (Lys), is first attached to this resin. The synthesis proceeds from the C-terminus to the N-terminus. lew.ro Each amino acid is introduced with its alpha-amino group protected by the base-labile Fmoc group and its side chain, if reactive, protected by an acid-labile group like tBu.
A typical synthesis cycle consists of two main steps:
Deprotection: The Fmoc group on the N-terminal amino acid of the resin-bound peptide is removed. This is commonly accomplished by treating the resin with a solution of 20-25% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lew.roportlandpress.com
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the growing peptide chain. Activation is achieved using coupling reagents. portlandpress.com Common coupling systems include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine), or HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (1-hydroxy benzotriazole). portlandpress.commdpi.com This cycle is repeated for each amino acid in the Aβ(17-28) sequence.
After the final amino acid (Leucine) is coupled and its Fmoc group is removed, the completed peptide is cleaved from the resin. This cleavage step also removes the acid-labile side-chain protecting groups. A common cleavage cocktail consists of a strong acid, typically trifluoroacetic acid (TFA), mixed with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. nih.govrsc.org The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether. unifi.it
Table 1: Common Reagents in Fmoc-SPPS of Beta-Amyloid (17-28)
| Reagent Type | Examples | Function | Source(s) |
|---|---|---|---|
| Resin (Solid Support) | 2-Chlorotrityl resin, HMBA resin, ChemMatrix resin | Insoluble support for peptide chain assembly. | portlandpress.commdpi.comrsc.org |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the alpha-amino group during coupling. | nih.govlew.ro |
| Deprotection Reagent | 20-25% Piperidine in DMF | Removes the Fmoc group to allow for the next coupling step. | lew.roportlandpress.com |
| Coupling Reagents | HATU/DIPEA, HBTU/HOBt, DIC/Oxyma | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | portlandpress.commdpi.comnih.gov |
| Cleavage Cocktail | TFA / TIS / Water / DCM | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | nih.govportlandpress.comrsc.org |
| Solvents | DMF (N,N-dimethylformamide), DCM (Dichloromethane) | Used for washing the resin and dissolving reagents. | lew.roportlandpress.com |
Purification Methods
Due to the inherent possibility of side reactions and incomplete couplings during SPPS, the crude peptide product is a heterogeneous mixture containing the desired peptide along with truncated or modified sequences. Therefore, rigorous purification is essential to obtain research-grade Aβ(17-28). The standard and most effective method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). frontiersin.orgnih.gov
RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C4, C8, or C18 alkyl chains. frontiersin.orgmdpi.com A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the components. mdpi.com
A gradient of increasing organic solvent concentration is applied over time. Less hydrophobic impurities elute early, while the more hydrophobic target peptide is retained longer on the column and elutes at a higher acetonitrile concentration. frontiersin.org The choice of mobile phase additives is critical.
Acidic Conditions: The most common approach uses 0.1% trifluoroacetic acid (TFA) in both the water (Solvent A) and acetonitrile (Solvent B) phases. mdpi.com TFA acts as an ion-pairing agent, improving peak shape and resolution. mdpi.com
Basic Conditions: For highly hydrophobic and aggregation-prone peptides like amyloid fragments, purification under high pH conditions can be advantageous. nih.gov This approach can prevent the aggregation that sometimes occurs under acidic conditions, leading to sharper, better-resolved peaks. nih.gov A typical basic mobile phase consists of 20 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH) in water and acetonitrile. nih.govnih.gov
Fractions are collected as they elute from the column and are analyzed for purity and identity, typically by analytical HPLC and mass spectrometry. frontiersin.org Fractions containing the pure Aβ(17-28) peptide (>95% purity) are pooled and lyophilized (freeze-dried) to yield a stable, powdered product. frontiersin.org
Table 2: Typical RP-HPLC Purification Parameters for Beta-Amyloid Peptides
| Parameter | Description | Common Examples | Source(s) |
|---|---|---|---|
| Stationary Phase (Column) | Non-polar packed material. | C4, C8, C18 (silica-based); PLRP-S (polymer-based) | frontiersin.orgnih.govmdpi.comnih.gov |
| Mobile Phase (Solvents) | A polar solvent system used for elution. | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | frontiersin.orgmdpi.com | | | | A: 20 mM NH₄OH in Water B: 20 mM NH₄OH in Acetonitrile/Water | nih.govnih.gov | | Elution Method | A programmed change in solvent composition. | Linear gradient of Solvent B (e.g., 5% to 95% over 60 minutes) | frontiersin.org | | Detection | Method for visualizing eluting peptides. | UV absorbance at 214 nm and 280 nm | mdpi.com | | Purity Verification | Post-purification quality control. | Analytical HPLC, Mass Spectrometry (ESI-MS, MALDI-TOF MS), Amino Acid Analysis | frontiersin.org |
Computational and Theoretical Approaches in Beta Amyloid 17 28 Research
Molecular Dynamics (MD) Simulations of Beta-Amyloid (17-28) Conformations and Assemblies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. tandfonline.com For the Aβ(17-28) fragment, MD simulations allow for the exploration of its conformational landscape, from a disordered monomeric state to ordered, aggregated structures. These simulations are crucial for understanding the initial steps of amyloid formation, as the central hydrophobic core (CHC), LVFFA (residues 17-21), is considered a critical region for initiating peptide aggregation. researchgate.net
MD simulations can trace the folding and aggregation pathways of Aβ(17-28) by calculating the trajectory of each atom based on a given force field. These simulations show that short peptide fragments can spontaneously form fibrils with intermolecular cross-beta strand conformations. plos.orgnih.gov The aggregation process is heavily influenced by environmental conditions such as pH and temperature, which can be precisely controlled within a simulation. frontiersin.orgpnas.org
Research has shown that the folding landscape of Aβ peptides is strongly linked to their aggregation propensity. pnas.orgnih.gov Simulations focusing on fragments containing the 17-28 sequence reveal that the formation of a β-hairpin structure is a key step that promotes the development of intermolecular β-sheets, which are characteristic of amyloid fibrils. mdpi.com Specific simulations have determined that residues within this fragment, particularly L17-A21, readily form parallel β-sheets, a foundational structure in fibril assembly. nih.gov The mechanism often involves initial strong electrostatic interactions with environmental molecules (like a lipid membrane), followed by hydrophobic interactions that drive the aggregation. nih.gov
The study of Aβ(17-28) aggregation via MD simulations employs models of varying resolution, primarily all-atom (AA) and coarse-grained (CG). mdpi.com The choice between these models represents a trade-off between computational detail and the achievable simulation time and system size. nih.govuw.edu.pl
All-Atom (AA) Models: In AA simulations, every atom of the peptide and surrounding solvent is explicitly represented. This high level of detail allows for the precise study of atomic interactions, such as hydrogen bonding and side-chain packing. mdpi.com However, the computational cost is significant, limiting the simulations to shorter timescales (nanoseconds to microseconds) and smaller systems. mdpi.comresearchgate.net
Coarse-Grained (CG) Models: CG models simplify the system by representing groups of atoms as single "beads" or interaction sites. nih.govacs.org For example, an entire amino acid residue might be represented by one or a few beads. frontiersin.org This reduction in the number of particles allows for simulations to run for much longer timescales (microseconds to milliseconds), making it possible to observe large-scale events like oligomerization and fibril growth that are often inaccessible to AA models. nih.govresearchgate.net The trade-off is a loss of fine atomic detail. mdpi.com
Table 1: Comparison of All-Atom and Coarse-Grained Simulation Models
| Feature | All-Atom (AA) Models | Coarse-Grained (CG) Models |
|---|---|---|
| Representation | Each atom is explicitly defined. | Groups of atoms are represented as single "beads". acs.org |
| Detail Level | High: Captures specific hydrogen bonds, side-chain packing. | Lower: Captures general shape and key interactions. mdpi.com |
| Computational Cost | High. | Low. nih.gov |
| Timescale | Nanoseconds (ns) to microseconds (µs). | Microseconds (µs) to milliseconds (ms) and beyond. nih.gov |
| System Size | Smaller systems (e.g., single peptide or small oligomer). | Larger systems (e.g., multiple peptides, membrane patches). |
| Typical Use Case | Studying detailed folding mechanisms, binding site interactions. | Observing large-scale aggregation, fibril formation, protein-membrane interactions. researchgate.net |
Theoretical Models for Beta-Amyloid Peptide Folding and Interactions
Alongside direct simulations, theoretical models provide a framework for understanding the fundamental principles governing peptide behavior. These models simplify complex biological systems to isolate and study the key factors driving folding and interaction, such as the physicochemical forces between amino acids. frontiersin.org
The folding and aggregation of Aβ(17-28) are governed by the energetic favorability of different conformations. Theoretical models use energy functions, or potentials, to calculate the potential energy of a given peptide structure. These potentials are derived from basic physical principles (physicochemical) or statistical analysis of known protein structures (knowledge-based). frontiersin.orgacs.org
Key interactions considered in these models include:
Hydrophobic Interactions: The hydrophobic residues in the Aβ(17-28) sequence, particularly L17, V18, F19, F20, and A21, tend to minimize contact with water, driving the collapse of the peptide and promoting aggregation. nih.gov
Electrostatic Interactions: The charged residues, such as Aspartate (D) at position 23 and Glutamate (B1630785) (E) at position 22, contribute to the peptide's solubility and influence its interaction with other molecules and surfaces. nih.gov
Hydrogen Bonding: The formation of a stable network of hydrogen bonds between the backbones of different peptide strands is the defining feature of the β-sheet structure found in amyloid fibrils. nih.gov
These energy potentials are critical for predicting which structures are most stable and how the peptide will likely evolve from a disordered state. frontiersin.org
Lattice models are a type of simplified theoretical model that represents the peptide chain on a discrete grid or lattice. plos.orgnih.gov This simplification dramatically reduces the conformational space that needs to be explored, making it computationally feasible to study the generic principles of protein folding and aggregation. frontiersin.orgresearchgate.net These models can successfully capture the transition from an unfolded state to a folded one and can simulate the formation of intermolecular cross-beta structures, as seen in amyloid fibrils. plos.orgnih.gov
An X-ray diffraction study of synthetic amyloid analogues provided specific structural details for assemblies formed by the Aβ(17-28) fragment. The study found that these peptides assemble into ordered structures known as β-crystallites. For the Aβ(17-28) fragment specifically, these crystallites organized into plate-like structures. nih.gov
Table 2: Beta-Crystallite Lattice Dimensions for Aβ Analogue Assemblies Data from an X-ray diffraction analysis of synthetic peptide assemblies, including Aβ(17-28).
| Unit Cell Axis | Dimension | Physical Representation |
|---|---|---|
| a | 9.4 Å | Hydrogen-bonding direction (inter-strand distance) |
| b | 7.0 Å | Polypeptide chain direction (inter-residue distance) |
| c | 10.0 Å | Intersheet direction (distance between β-sheets) |
Source: nih.gov
Application of Machine Learning in Peptide Research
Machine learning (ML) has emerged as a powerful tool in peptide research, capable of predicting aggregation propensity and identifying regions within a protein sequence that are likely to form amyloids. biorxiv.org Instead of simulating the entire folding process, ML models learn patterns from large datasets of known amyloid-forming and non-amyloid-forming sequences. researchgate.netoup.com
For a fragment like Aβ(17-28), an ML-based approach would involve extracting a set of features from its amino acid sequence (Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys). These features typically represent various physicochemical properties. A trained model, such as a random forest or neural network, then uses these features to classify the peptide's amyloidogenicity or predict its aggregation rate. biorxiv.orgresearchgate.net This approach is particularly useful for rapidly screening large numbers of peptide variants or for identifying "hot spots" of aggregation.
Table 3: Examples of Physicochemical Features Used in Machine Learning for Amyloid Prediction
| Feature Category | Specific Example | Relevance to Aggregation |
|---|---|---|
| Hydrophobicity | Kyte-Doolittle Scale | Hydrophobic residues tend to be buried in the core of aggregates. |
| Charge | Net charge at a given pH | Electrostatic repulsion or attraction influences peptide-peptide interactions. |
| Secondary Structure Propensity | Chou-Fasman parameter | Intrinsic tendency of a sequence to form β-sheets. |
| Amino Acid Composition | Frequency of specific residues | Certain amino acids are more commonly found in amyloid cores. |
| Packing Density | Volume of side chains | Influences how tightly peptides can pack into a fibril structure. |
Source: researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Beta-Amyloid (17-28) |
| Bexarotene |
| Cholesterol |
| Guanidinium hydrochloride |
| Aspartate |
| Glutamate |
| Leucine |
| Valine |
| Phenylalanine |
| Alanine |
| Glycine |
| Serine |
| Asparagine |
Prediction of Aggregation-Prone Regions
Computational algorithms are widely used to predict regions within a protein sequence that are prone to aggregation. These methods are often based on the physicochemical properties of amino acids, such as hydrophobicity, charge, and secondary structure propensity. nih.govnih.gov Several algorithms have successfully identified the region encompassing Beta-Amyloid (17-28) as a key aggregation-prone segment.
For instance, methods that analyze sequence and structural features of short amyloid-forming peptides have been developed to pinpoint these aggregation-prone regions. frontiersin.org Some models can predict the aggregation rate of polypeptide sequences based on their amino acid composition and environmental factors. nih.gov These predictive tools often identify stretches with a high propensity to form β-sheets, a hallmark of amyloid fibrils. nih.gov The central hydrophobic cluster LVFFA (residues 17-21) within the Aβ(17-28) fragment is consistently highlighted by these prediction algorithms as a critical nucleating site for aggregation. Molecular dynamics (MD) simulations have further corroborated these predictions by showing that fragments like Aβ(16-22) readily self-assemble and form antiparallel β-sheets. aip.orgmdpi.com
| Prediction Algorithm/Method | Key Principles | Predicted Aggregation-Prone Region in Aβ | Supporting Evidence |
| Sequence-Based Propensity | Analyzes physicochemical properties like hydrophobicity and β-sheet propensity. nih.gov | LVFFA (17-21) nih.gov | High hydrophobicity and β-sheet forming potential. |
| TANGO | A statistical mechanics algorithm that predicts β-aggregation by considering secondary structure propensities. nih.gov | Identifies regions with high β-sheet propensity. | The 17-28 region shows a high tendency to adopt a β-conformation. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of peptides to observe aggregation events. aip.org | Aβ(16-22) shows spontaneous aggregation into β-sheets. aip.orgmdpi.com | Atomistic-level visualization of oligomer and fibril formation. |
| Mean Packing Density Prediction | Identifies regions with strong expected packing density as amyloidogenic. plos.org | Predicts amyloidogenic regions based on sequence alone. plos.org | Correlates high packing density with the potential for fibril formation. |
Identification of Amyloid-like Sequences
The identification of "amyloid-like" sequences is crucial for understanding the universality of amyloid formation and for designing peptides that can either mimic or inhibit this process. Computational methods, including machine learning approaches, are employed to recognize patterns in amino acid sequences that are characteristic of amyloidogenic regions. frontiersin.org These methods often search for short sequence motifs that have a high propensity to form the cross-β structure found in amyloid fibrils.
The Aβ(17-28) fragment itself serves as a canonical example of an amyloid-like sequence. Its core motif, LVFFA, is a potent amyloidogenic sequence. nih.gov Computational tools can scan protein databases for sequences with similar characteristics. For example, algorithms can identify hexapeptide or heptapeptide (B1575542) sequences with a high probability of forming amyloid fibrils. oup.comresearchgate.netoup.com These predictions are often validated through experimental techniques such as electron microscopy and dye-binding assays. oup.comresearchgate.net Molecular dynamics simulations have also been instrumental in characterizing the structural transitions of amyloid-like sequences, showing how they can form stable, β-sheet-rich oligomers and fibrils. nih.govtandfonline.com
| Computational Tool/Approach | Methodology | Identified Amyloid-like Feature in/related to Aβ(17-28) |
| Machine Learning Methods | Utilizes trained models to recognize patterns in protein sequences. frontiersin.org | Identifies sequences with features similar to known amyloid-forming peptides. |
| Peptide Assembly Design (PepAD) | An algorithm for the computational discovery of amyloid-forming peptides. oup.com | Can identify novel 7-mer peptides that could assemble into a cross-β spine. oup.com |
| FoldAmyloid | A tool used in conjunction with simulations to examine fibrilization kinetics. oup.com | Predicts the amyloid-forming propensity of peptide sequences. |
| Discontinuous Molecular Dynamics (DMD) | A simulation technique used to study the kinetics of peptide aggregation. oup.com | Confirms the fibril-forming tendency of predicted amyloidogenic sequences. oup.com |
Computational Design and Screening of Modulators
A primary goal of computational research on Beta-Amyloid (17-28) is the design and screening of molecules that can modulate its aggregation. nih.gov These modulators can be inhibitors that prevent aggregation or compounds that stabilize non-toxic oligomeric species. nih.govresearchgate.net In silico techniques such as molecular docking, virtual screening, and molecular dynamics simulations are pivotal in this endeavor. researchgate.netnih.gov
Molecular docking is used to predict the binding orientation and affinity of small molecules or peptides to the Aβ(17-28) fragment. This allows for the high-throughput virtual screening of large compound libraries to identify potential inhibitors. researchgate.netnih.gov For example, researchers can screen for compounds that bind to the hydrophobic LVFFA region, thereby sterically hindering self-assembly.
Molecular dynamics (MD) simulations provide a more dynamic picture of how a modulator interacts with Aβ(17-28). mdpi.com These simulations can reveal the mechanism of inhibition, such as whether a compound stabilizes a non-aggregating conformation or disrupts the formation of β-sheets. mdpi.comacs.org For instance, simulations have been used to study how certain polyphenols can interact with Aβ fragments and inhibit their aggregation. mdpi.com
Rational design of peptide-based inhibitors often involves creating peptides that are complementary to the aggregation-prone regions of Aβ(17-28). frontiersin.orgplos.org These peptides might contain proline residues to break β-sheet formation or charged residues to disrupt hydrophobic interactions. Computational methods are used to design these peptides and predict their efficacy before they are synthesized and tested experimentally. plos.org
| Computational Technique | Application in Modulator Design | Example of Modulator/Target | Key Findings |
| Molecular Docking | Virtual screening of compound libraries to identify potential inhibitors. nih.gov | Small organic molecules targeting the hydrophobic core of Aβ(17-28). | Identification of compounds with high binding affinity to aggregation-prone regions. |
| Molecular Dynamics (MD) Simulations | Elucidating the mechanism of action of inhibitors. mdpi.com | Peptide-based inhibitors designed to cap growing fibrils. plos.org | Revealed that inhibitors can stabilize non-toxic conformations or block active sites. mdpi.complos.org |
| Ligand-Based Drug Design | Identifying new molecules based on the structure of known inhibitors. nih.gov | Small molecules mimicking the structure of a stabilizing D-Proline substitution. nih.gov | Discovery of novel compounds that reduce fibril formation. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the inhibitory activity of compounds. researchgate.net | Series of related compounds with varying inhibitory potential. | Establishes a correlation between chemical structure and biological activity. |
Future Research Directions for Beta Amyloid 17 28
Elucidating Beta-Amyloid (17-28) Contributions to Polymorphic Aggregation States
A crucial aspect of amyloid biology is polymorphism, where the same peptide can assemble into a variety of aggregate structures with different biophysical properties and toxicities. plos.orgpnas.org The Aβ(17-28) fragment, containing the highly hydrophobic 17-21 segment (LVFFA), is believed to be a primary driver of this structural diversity. plos.org Future research will need to focus on precisely how this sequence dictates the formation of different polymorphic states.
Key research questions to be addressed include:
Structural Determinants: How do single amino acid changes within the 17-28 sequence influence the resulting fibril morphology?
Environmental Factors: How do local environmental conditions (e.g., pH, temperature, presence of metal ions like zinc) interact with the Aβ(17-28) region to favor the formation of specific polymorphs? pnas.org
Cross-Seeding: To what extent can Aβ(17-28) fragments act as seeds to template the aggregation of full-length Aβ peptides into specific polymorphic forms?
Advanced techniques such as solid-state NMR (ssNMR) and cryo-electron microscopy (cryo-EM) will be instrumental in resolving the atomic-level structures of different Aβ(17-28)-driven polymorphs. nih.gov Molecular dynamics simulations can further complement these experimental approaches by modeling the conformational landscape and assembly pathways. plos.org
| Research Area | Objective | Potential Techniques |
|---|---|---|
| Structural Biology | Determine high-resolution structures of Aβ(17-28)-containing polymorphs. | Solid-State NMR, Cryo-Electron Microscopy |
| Biophysical Characterization | Analyze the stability and propagation of different polymorphic species. | Thioflavin T (ThT) fluorescence assays, Atomic Force Microscopy |
| Computational Modeling | Simulate the aggregation process and identify key interactions involving the 17-28 region. | Molecular Dynamics (MD) Simulations, Replica Exchange MD |
Developing Advanced In Vitro Models Utilizing Beta-Amyloid (17-28) for Mechanistic Studies
To better understand the cellular and molecular consequences of Aβ aggregation, sophisticated in vitro models are essential. While many current models use full-length Aβ peptides, there is a compelling case for developing systems that specifically leverage the Aβ(17-28) fragment. frontiersin.orgmdpi.com Since Aβ(17-28) can enhance the aggregation of the full-length peptide, its inclusion can lead to more robust and physiologically relevant models of amyloidogenesis. medchemexpress.com
Future directions in this area include:
Co-culture Systems: Developing neuron-glia co-culture models where cells are exposed to Aβ(17-28) to study the fragment's specific role in initiating inflammatory responses and neuronal toxicity.
3D Brain Organoids: Incorporating Aβ(17-28) into induced pluripotent stem cell (iPSC)-derived brain organoids to investigate its impact on neural development, synaptic function, and the formation of plaque-like structures in a three-dimensional environment. frontiersin.org
Microfluidic Devices: Using "brain-on-a-chip" microfluidic platforms to model the neurovascular unit and study how Aβ(17-28) interacts with endothelial cells and contributes to blood-brain barrier dysfunction. mdpi.com
These advanced models will allow for detailed mechanistic studies into how this critical region contributes to the cascade of events leading to neurodegeneration.
Harnessing Beta-Amyloid (17-28) Interactions for Novel Research Tool Development
The central role of the Aβ(17-28) sequence in aggregation and its interaction with various cellular partners makes it an attractive target for the development of new research tools. mdpi.comfrontiersin.org By specifically targeting this domain, researchers can create highly specific probes and modulators to study and manipulate the amyloid cascade.
Potential avenues for tool development include:
Conformation-Specific Antibodies: Generating monoclonal antibodies that specifically recognize the Aβ(17-28) region within different polymorphic aggregate structures. These could be used as powerful tools for immunohistochemistry, ELISAs, and as potential imaging agents.
Peptide-Based Inhibitors: Designing small peptides that mimic or bind to the Aβ(17-28) sequence to act as "beta-sheet breakers," preventing the aggregation of full-length Aβ. Kinetic studies would be essential to understand the mechanism of inhibition. acs.org
Molecular Probes: Synthesizing fluorescent or PET-ligand probes that bind with high affinity to the Aβ(17-28) domain. Such tools would enable real-time visualization of the aggregation process in in vitro models and potentially in vivo.
| Tool Type | Application | Principle |
|---|---|---|
| Monoclonal Antibodies | Detection and quantification of specific Aβ polymorphs. | High-specificity binding to the Aβ(17-28) epitope. |
| Peptide Inhibitors | Studying the inhibition of Aβ aggregation. | Interfering with the self-assembly mediated by the 17-28 region. |
| Fluorescent Probes | Live-cell imaging of Aβ aggregation. | Binding to the Aβ(17-28) region leading to a detectable signal. |
Integrating Multi-Omics Data with Structural and Mechanistic Studies of Beta-Amyloid (17-28)
The advent of high-throughput "omics" technologies offers a powerful approach to understanding the complex biological context of Aβ(17-28) function. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the pathways and networks affected by this specific peptide fragment. mdpi.comcell.com
Future research should focus on:
Identifying Genetic Modifiers: Using genome-wide association studies (GWAS) in conjunction with proteomic data to identify genetic variants that influence the processing of APP and the generation or aggregation propensity of fragments containing the 17-28 sequence.
Mapping Interaction Networks: Employing proteomic techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) to identify the full spectrum of proteins that interact with the Aβ(17-28) region within neurons and glial cells.
Pathway Analysis: Integrating transcriptomic and metabolomic data from cell models exposed to Aβ(17-28) to uncover the downstream signaling pathways and metabolic changes that are triggered by this specific fragment. nih.govnih.gov
This integrative approach will be crucial for placing the structural and mechanistic data of Aβ(17-28) into a broader biological context, potentially revealing novel biomarkers and therapeutic targets for Alzheimer's disease. cell.com
Q & A
Basic Research Questions
Q. What experimental conditions are optimal for studying Beta-Amyloid (17-28) aggregation dynamics in vitro?
- Methodological Answer : Use thioflavin T (ThT) fluorescence assays under controlled pH (7.4) and temperature (37°C) to monitor fibril formation. Include negative controls (e.g., scrambled peptides) and validate aggregation via transmission electron microscopy (TEM) . For reproducibility, document buffer composition (e.g., 10 mM phosphate, 150 mM NaCl) and peptide purity (>95% via HPLC) .
Q. How can structural characterization of Beta-Amyloid (17-28) be performed to resolve its conformational heterogeneity?
- Methodological Answer : Combine circular dichroism (CD) for secondary structure analysis (α-helix/β-sheet ratios) with nuclear magnetic resonance (NMR) for atomic-level resolution. Use deuterated solvents (e.g., D2O) and low-temperature protocols to stabilize transient conformations. Cross-validate with molecular dynamics simulations to interpret NMR data .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Beta-Amyloid (17-28) toxicity assays?
- Methodological Answer : Apply non-linear regression models (e.g., log-logistic curves) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to address variability in cell viability assays (e.g., MTT or LDH release) .
Advanced Research Questions
Q. How can conflicting data on Beta-Amyloid (17-28) aggregation kinetics be resolved across studies?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., peptide batch variability, agitation methods). Standardize protocols using guidelines from the Amyloid Fibril Formation Consortium. Perform sensitivity analyses to assess the impact of buffer ionic strength or seed concentrations .
Q. What in-silico strategies are effective for modeling Beta-Amyloid (17-28) interactions with lipid bilayers?
- Methodological Answer : Employ coarse-grained molecular dynamics (CG-MD) simulations (e.g., MARTINI force field) to study peptide-membrane interactions over microsecond timescales. Validate with experimental data from surface plasmon resonance (SPR) or atomic force microscopy (AFM) to confirm binding affinities and disruption kinetics .
Q. How should researchers design longitudinal studies to evaluate Beta-Amyloid (17-28) clearance mechanisms in vivo?
- Methodological Answer : Use stable isotope labeling kinetics (SILK) in transgenic mouse models to track peptide turnover. Collect cerebrospinal fluid (CSF) samples at multiple timepoints and analyze via LC-MS/MS. Control for age-dependent changes in blood-brain barrier permeability and glymphatic function .
Data Contradiction and Validation
Q. What criteria should be used to assess the validity of conflicting hypotheses about Beta-Amyloid (17-28)’s role in synaptic dysfunction?
- Methodological Answer : Apply Bradford Hill criteria (e.g., consistency, temporality, biological plausibility) to evaluate evidence. Compare electrophysiological data (patch-clamp recordings) with immunohistochemical markers (e.g., synaptophysin loss) across multiple models (primary neurons, organoids). Address confounding factors like oxidative stress via redox proteomics .
Research Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
